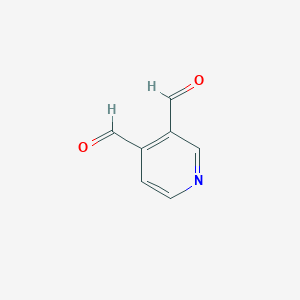

Pyridine-3,4-dicarbaldehyde

CAS No.:

Cat. No.: VC15806079

Molecular Formula: C7H5NO2

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5NO2 |

|---|---|

| Molecular Weight | 135.12 g/mol |

| IUPAC Name | pyridine-3,4-dicarbaldehyde |

| Standard InChI | InChI=1S/C7H5NO2/c9-4-6-1-2-8-3-7(6)5-10/h1-5H |

| Standard InChI Key | PDZVRRLMPIFRHU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC(=C1C=O)C=O |

Introduction

Structural and Chemical Properties

Pyridine-3,4-dicarbaldehyde (C₇H₅NO₂) belongs to the family of pyridine dicarbaldehydes, where the aldehyde groups introduce significant electrophilic reactivity. The electron-withdrawing nature of the pyridine ring enhances the susceptibility of the aldehyde moieties to nucleophilic attack, enabling diverse transformations such as condensations, cyclizations, and Schiff base formations . Unlike its 2,4- or 2,6-isomers, the 3,4-substitution pattern creates a sterically congested environment, which may influence regioselectivity in subsequent reactions.

Synthesis Methodologies

Oxidation of Dihydropyridine Derivatives

Oxidation of 1,4-dihydropyridine intermediates using agents like ceric ammonium nitrate (CAN) represents another viable route. For instance, 1,4-dihydro-2,6-dichloro-4-arylpyridine-3,5-dicarbaldehydes are oxidized to their aromatic counterparts with CAN in acetonitrile . Adapting this approach to 3,4-dihydropyridine precursors could facilitate the synthesis of pyridine-3,4-dicarbaldehyde.

Reactivity and Functionalization

Schiff Base Formation

The aldehyde groups in pyridine-3,4-dicarbaldehyde readily condense with primary amines to form Schiff bases. This reactivity is exploited in the synthesis of heterocyclic compounds with biological activity. For example, condensation with 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol yields tricyclic derivatives exhibiting antimicrobial properties .

Representative Reaction:

Conditions: Ethanol, catalytic HCl, reflux (12–24 hrs) .

Cyclocondensation Reactions

Cyclocondensation with bifunctional nucleophiles (e.g., thioglycolic acid) generates fused heterocycles. For instance, reacting pyridine dicarbaldehydes with thioglycolic acid in anhydrous ZnCl₂ yields thiazolidinone derivatives, which have been screened for antifungal activity .

Biological Applications

While direct studies on pyridine-3,4-dicarbaldehyde are scarce, structurally related compounds demonstrate notable bioactivity:

| Compound | Activity Tested | Efficacy (MIC, µg/mL) | Reference |

|---|---|---|---|

| 2-Chloropyridine-3,5-dicarbaldehyde | Antibacterial (E. coli) | 12.5–25 | |

| Schiff bases of pyridine dicarbaldehydes | Antifungal (C. albicans) | 6.25–12.5 |

These results suggest that pyridine-3,4-dicarbaldehyde derivatives could serve as leads for antimicrobial agents, though empirical validation is required.

Industrial and Synthetic Utility

Intermediate for Pharmaceuticals

Pyridine dicarbaldehydes are precursors to dicarboxylic acids, which are critical in drug synthesis. For example, pyridine-2,4-dicarboxylic acid—prepared via alkaline hydrolysis of its carboxamide—is a key intermediate in antitubercular agents . A similar pathway could convert pyridine-3,4-dicarbaldehyde to 3,4-pyridinedicarboxylic acid, expanding its utility in medicinal chemistry.

Coordination Chemistry

The aldehyde groups act as ligands in metal-organic frameworks (MOFs). Pyridine-2,6-dicarbaldehyde, for instance, forms stable complexes with transition metals like Cu(II) and Fe(III) . The 3,4-isomer’s chelating potential remains underexplored but is theoretically promising for catalysis or material science.

Challenges and Future Directions

-

Synthetic Accessibility: Current methods for pyridine-3,4-dicarbaldehyde rely on hypothetical adaptations of known reactions. Empirical studies are needed to optimize yields and regioselectivity.

-

Biological Screening: Prioritize in vitro assays against resistant microbial strains to validate hypothesized activities.

-

Computational Modeling: DFT studies could predict reactivity patterns and guide synthetic efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume